molecular formula C26H28F2O7 B3061069 M10 OF fluticasone furoate CAS No. 397864-63-0

M10 OF fluticasone furoate

Cat. No.: B3061069
CAS No.: 397864-63-0
M. Wt: 490.5 g/mol
InChI Key: QOANMINPJDURAZ-VEGHOPOESA-N
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Mechanism of Action

Target of Action

Fluticasone furoate, an enhanced-affinity intranasal corticosteroid , primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of inflammatory responses within the body .

Mode of Action

Fluticasone furoate interacts with its target, the glucocorticoid receptor, by exhibiting a binding affinity that is approximately 29.9 times that of dexamethasone and 1.7 times that of fluticasone propionate . This interaction results in the modulation of the inflammatory response, affecting multiple inflammatory cells (such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (such as histamine, eicosanoids, leukotrienes, and cytokines) .

Biochemical Pathways

The predominant metabolic pathway of fluticasone furoate involves the removal of the S-fluoromethyl carbothioate group, yielding the 17β carboxylic acid (GW694301X, M10) . Other pathways include oxidative defluorination to yield a hydroxyl at the C6 position . There is no evidence for metabolic loss of the furoate group from fluticasone furoate or any of its metabolites .

Pharmacokinetics

The plasma clearance (CLp) is 58.3 L/h, with a volume of distribution (Vss) of 642 L and a terminal elimination half-life of 15.3 h . The major circulating component identified in plasma extracts after intravenous and oral dosing is the unchanged parent compound, with GW694301X (M10) also being notable after oral administration .

Result of Action

The molecular and cellular effects of fluticasone furoate’s action are primarily anti-inflammatory. By binding to the glucocorticoid receptor, fluticasone furoate modulates the inflammatory response, affecting various inflammatory cells and mediators . This results in the reduction of inflammation and alleviation of symptoms in conditions such as asthma and allergic rhinitis .

Action Environment

The action, efficacy, and stability of fluticasone furoate can be influenced by various environmental factors. For instance, the systemic bioavailability of fluticasone furoate is very low , which can be affected by factors such as the patient’s metabolic rate, the presence of other medications, and individual physiological differences. Furthermore, the pharmacokinetics of fluticasone furoate, including a clearly defined terminal elimination phase, can be characterized using a lower limit of quantitation (LLOQ) of 0.1 pg/mL , suggesting that the method of administration and the sensitivity of detection can also influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

M10 OF Fluticasone Furoate interacts with various biomolecules in the body. The major circulating component identified in plasma extracts after intravenous and oral dosing was unchanged parent compound, with this compound also being notable after oral administration . The predominant pathway was removal of the S-fluoromethyl carbothioate group to yield this compound .

Cellular Effects

Fluticasone Furoate, from which this compound is derived, has been shown to have effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fluticasone Furoate has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor that is approximately 29.9 times that of dexamethasone and 1.7 times that of fluticasone propionate

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not well-documented. Fluticasone Furoate, the parent compound, has been studied extensively. For instance, following intravenous dosing with radiolabeled Fluticasone Furoate, mass balance showed 90% of radiolabel in the feces and 2% in the urine .

Metabolic Pathways

This compound is a product of the metabolism of Fluticasone Furoate. The predominant metabolic pathway is the removal of the S-fluoromethyl carbothioate group to yield this compound .

Transport and Distribution

Fluticasone Furoate, the parent compound, is known to be transported and distributed within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluticasone furoate involves multiple steps, including the introduction of fluorine atoms and the formation of the furoate ester. The key steps include:

Industrial Production Methods

Industrial production of fluticasone furoate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

M10 of fluticasone furoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

M10 of fluticasone furoate is unique due to its high binding affinity for the glucocorticoid receptor and its potent anti-inflammatory effects. It also has a distinct metabolic pathway, leading to the formation of the 17β-carboxylic acid metabolite .

Properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F2O7/c1-13-9-15-16-11-18(27)17-10-14(29)6-7-23(17,2)25(16,28)20(30)12-24(15,3)26(13,22(32)33)35-21(31)19-5-4-8-34-19/h4-8,10,13,15-16,18,20,30H,9,11-12H2,1-3H3,(H,32,33)/t13-,15+,16+,18+,20+,23+,24+,25+,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOANMINPJDURAZ-VEGHOPOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)OC(=O)C5=CC=CO5)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)OC(=O)C5=CC=CO5)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397864-63-0
Record name GW-694301X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397864630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-694301X
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W3NSQ8V5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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